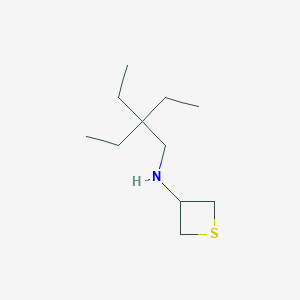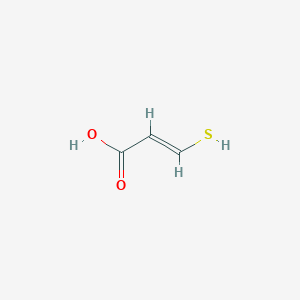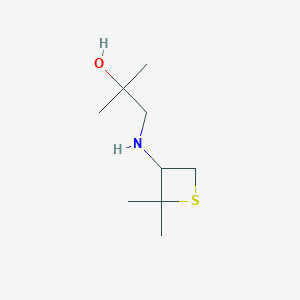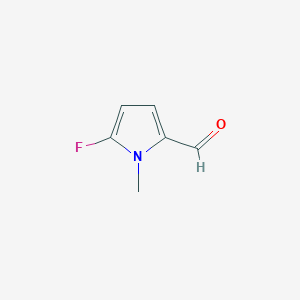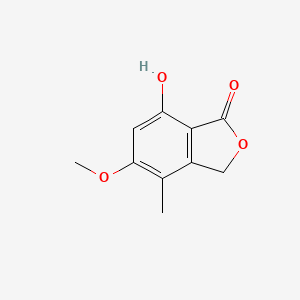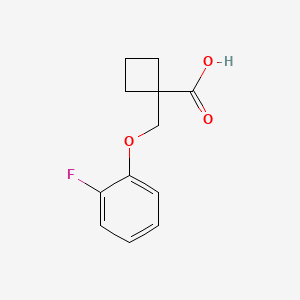
(E)-2-(But-2-EN-2-YL)-2-methylcyclobutanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(But-2-EN-2-YL)-2-methylcyclobutanone is an organic compound characterized by a cyclobutanone ring substituted with a butenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(But-2-EN-2-YL)-2-methylcyclobutanone typically involves the following steps:
Formation of the cyclobutanone ring: This can be achieved through a [2+2] cycloaddition reaction between an alkene and a ketene.
Introduction of the butenyl group: The butenyl group can be introduced via a Heck reaction, where a palladium-catalyzed coupling between an alkene and an aryl or vinyl halide occurs.
Methylation: The methyl group can be introduced through a Friedel-Crafts alkylation reaction using a methyl halide and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(But-2-EN-2-YL)-2-methylcyclobutanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(E)-2-(But-2-EN-2-YL)-2-methylcyclobutanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound can be used in studies of enzyme-substrate interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (E)-2-(But-2-EN-2-YL)-2-methylcyclobutanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(But-2-EN-2-YL)-2-methylcyclopentanone: Similar structure but with a cyclopentanone ring.
(E)-2-(But-2-EN-2-YL)-2-methylcyclohexanone: Similar structure but with a cyclohexanone ring.
(E)-2-(But-2-EN-2-YL)-2-methylcyclopropanone: Similar structure but with a cyclopropanone ring.
Uniqueness
(E)-2-(But-2-EN-2-YL)-2-methylcyclobutanone is unique due to its specific ring size and substitution pattern, which confer distinct chemical and physical properties. These properties make it valuable for various applications and distinguish it from other similar compounds.
Properties
Molecular Formula |
C9H14O |
|---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
2-[(E)-but-2-en-2-yl]-2-methylcyclobutan-1-one |
InChI |
InChI=1S/C9H14O/c1-4-7(2)9(3)6-5-8(9)10/h4H,5-6H2,1-3H3/b7-4+ |
InChI Key |
LYGHDUWHUIHJTJ-QPJJXVBHSA-N |
Isomeric SMILES |
C/C=C(\C)/C1(CCC1=O)C |
Canonical SMILES |
CC=C(C)C1(CCC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


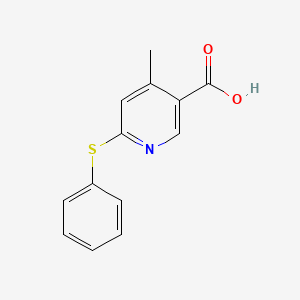
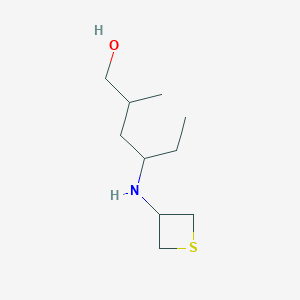
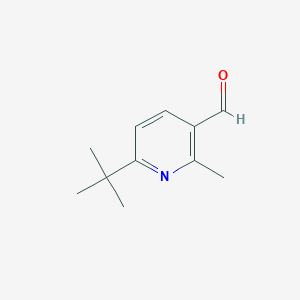
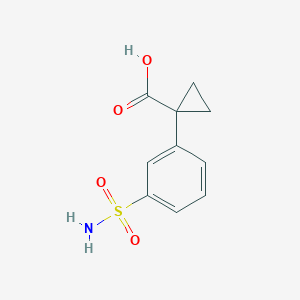
![N-cyclopropylpentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine](/img/structure/B13016417.png)
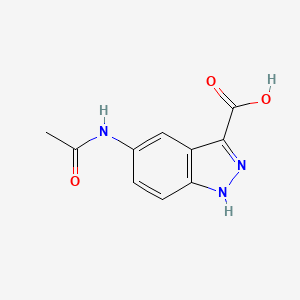
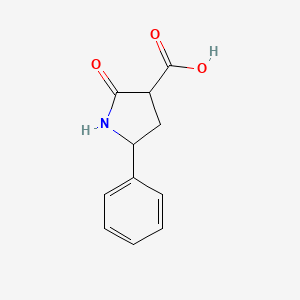
![2-{Bicyclo[3.2.1]octan-3-yl}ethan-1-ol](/img/structure/B13016435.png)
